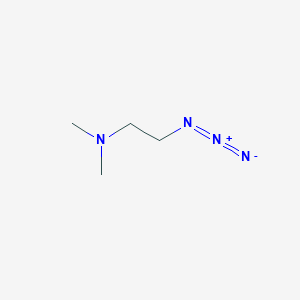

2-Azido-N,N-dimethylethan-1-amine

Descripción general

Descripción

2-Azido-N,N-dimethylethan-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as DMAz, this compound is a highly reactive azide that is used in a variety of chemical reactions.

Aplicaciones Científicas De Investigación

Thermoresponsive Polymers

The 2-chloropropionamide derivative with an azido group has been utilized as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM), leading to the production of poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group. This approach allows for the modification of PNIPAM's end-groups through 'click' reactions, which adjust its lower critical solution temperature (LCST), demonstrating its potential in developing thermoresponsive polymers (Narumi et al., 2008).

Synthesis of Methylated Amines

A method involving a Ru(II) complex has been reported for the synthesis of various N,N-dimethyl and N-monomethyl amines from organic azides, using methanol as a methylating agent. This process includes a one-pot reaction of bromide derivatives and sodium azide in methanol, demonstrating a practical approach to synthesize methylated amines, including the anti-vertigo drug betahistine (Chakrabarti et al., 2018).

Ignition Mechanisms in Propellants

Density functional theory has been used to investigate the reactions of 2-azido-N,N-dimethylethanamine (DMAZ) with nitric acid and nitrogen dioxide, essential for understanding the ignition mechanism in propellant systems. The study identifies key reaction pathways at low temperatures that are both exothermically and kinetically favorable for triggering ignition in DMAZ/hydrogen nitrate systems (Zhang et al., 2015).

Advancements in Hypergolic Propellants

Research into the fuel 2-azido-N,N-dimethylethanamine (DMAZ) has shown its potential as a replacement for hydrazine-based fuels in hypergolic propulsion systems. Computational studies on molecules like 2-azidodocycloalkanamine-based fuels suggest the possibility of shorter ignition delays than DMAZ, offering a promising direction for hypergolic propellant development (McQuaid, 2002).

Catalysis in Organic Synthesis

N,N-Dimethylethanolamine (deanol) has been found effective as both a solvent and ligand for copper-catalyzed amination of various halothiophenes. This process results in the formation of aminothiophenes, which are important intermediates in electronic and optoelectronic materials, indicating the utility of azido-functionalized compounds in catalytic synthesis (Lu & Twieg, 2005).

Magnetic Properties in Inorganic Chemistry

Studies have explored the magnetic properties of bis(mu2-1,1-azido)dinickel(II) complexes, investigating the effects of different conformations of azide bridges on magnetic coupling. These investigations offer insights into the interactions between metal ions in such complexes, contributing to the understanding of magnetic properties in coordination chemistry (Chaudhuri et al., 2006).

Improvement of Hypergolic Fuels

Research has been conducted on improving the ignition performance of traditional azido-amine fuel N,N-dimethyl-2-azido ethanamine (DMAZ) for bipropellant applications. Methods like additive compounds and structural changes have been introduced to shorten the ignition delay, indicating ongoing advancements in fuel efficiency and safety (Jianwei, 2012).

Mecanismo De Acción

Target of Action

It’s known that organic azides, such as dmaz, have found wide application in various fields of science and technology .

Mode of Action

The azido group in DMAZ’s lowest energy structure prevents the transfer of protons from nitric acid to the amine lone pair acid . This chemical reaction may be associated with a rate-limiting step in DMAZ-IRFNA ignition .

Biochemical Pathways

The reactions of dmaz with pure nitric acid (hno3) and nitrogen dioxide (no2) have been investigated for their importance in understanding the ignition mechanism of the dmaz/hno3 system .

Result of Action

It’s known that the azido group in dmaz’s structure plays a crucial role in its reactivity .

Action Environment

It’s known that the reactivity of dmaz’s amine nitrogen can be enhanced to reduce ignition delays .

Safety and Hazards

Direcciones Futuras

The synthetic application of azidobenziodoxoles made possible direct selective azidation of a plethora of organic substrates including complex molecules at the late synthetic stage . This opens up new possibilities for the use of 2-Azido-N,N-dimethylethan-1-amine in various fields of science and technology .

Análisis Bioquímico

Biochemical Properties

2-Azido-N,N-dimethylethan-1-amine plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages. The azido group in this compound is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper(I) catalyst. This interaction is crucial for labeling and tracking biomolecules in complex biological systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target molecules. The azido group undergoes a cycloaddition reaction with alkyne groups, resulting in the formation of triazole rings. This reaction is highly specific and efficient, making this compound a valuable tool for bioconjugation and molecular labeling. The compound can inhibit or activate enzymes by modifying their active sites or by altering their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro systems where it is used for continuous labeling and tracking of biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used effectively for labeling and tracking without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruption of cellular processes and potential cytotoxicity. It is important to determine the optimal dosage to balance efficacy and safety in experimental settings .

Propiedades

IUPAC Name |

2-azido-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXCIVDAWWCJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624284 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-04-8 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86147-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

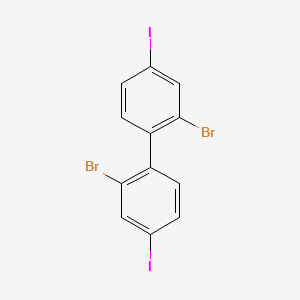

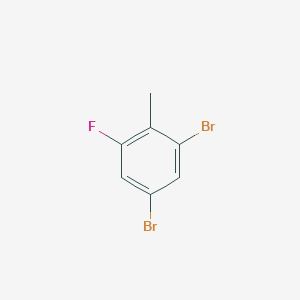

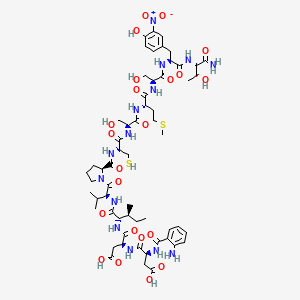

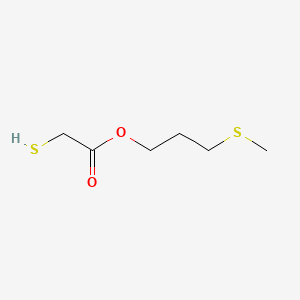

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)